molecular formula C11H11ClN4OS B5697852 N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5697852
M. Wt: 282.75 g/mol
InChI Key: ZNXHHFJWQXXUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, CTAM, and is of interest to researchers due to its unique properties and potential uses.

Mechanism of Action

The mechanism of action of CTAM is not fully understood, but it is believed to act by binding to specific targets and inhibiting their activity. This may involve the disruption of protein-protein interactions or the inhibition of enzyme activity, among other mechanisms.
Biochemical and Physiological Effects:
CTAM has been shown to have a number of biochemical and physiological effects, depending on the target it is acting on. For example, it has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in a number of signaling pathways in the body. It has also been shown to have activity against the receptor P2X7, which is involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of CTAM is its broad activity against different targets, which makes it a potentially useful tool for studying a variety of biological processes. However, its activity may also be a limitation, as it may be difficult to determine the specific target(s) responsible for any observed effects.
List of

Future Directions

1. Further studies to determine the specific targets of CTAM and its mechanism of action.
2. Development of CTAM derivatives with improved activity and selectivity.
3. Investigation of the potential therapeutic applications of CTAM, particularly in the treatment of diseases involving the targets it has been shown to act on.
4. Studies to determine the pharmacokinetic and pharmacodynamic properties of CTAM, including its stability, bioavailability, and toxicity.
5. Evaluation of the potential use of CTAM as a research tool in drug discovery and other areas of scientific research.

Synthesis Methods

The synthesis of CTAM involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of CTAM.

Scientific Research Applications

CTAM has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against a number of different targets, including enzymes and receptors, making it a potentially useful tool for studying these targets.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c1-7-13-11(16-15-7)18-6-10(17)14-9-4-2-3-8(12)5-9/h2-5H,6H2,1H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXHHFJWQXXUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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